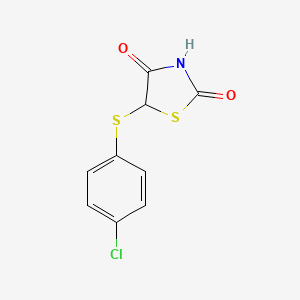![molecular formula C11H13N3O3 B2829020 N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide CAS No. 2288716-07-2](/img/structure/B2829020.png)
N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide” is an organic compound with the CAS Number: 2288716-07-2 . It has a molecular weight of 235.24 and its molecular formula is C11H13N3O3 . The compound is also known as (E)-N-((dimethylamino)methylene)-2-methyl-5-nitrobenzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3/b12-7+ . This indicates the presence of a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.24 . It’s recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Reductive Chemistry and Cytotoxicity
The reductive chemistry of hypoxia-selective cytotoxins, like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals insights into their selective toxicity for hypoxic cells, driven by oxygen-inhibited enzymatic reduction. The reductive process involves the conversion of nitro groups to amines or hydroxylamines, which are more cytotoxic than the parent compound. This reduction chemistry is crucial for understanding the toxic products generated by hypoxic tumor cells and could be relevant for compounds similar to N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide (Palmer et al., 1995).
Hypoxia-Selective Antitumor Agents
The synthesis and evaluation of regioisomers of hypoxia-selective cytotoxins, aiming to improve hypoxic cell cytotoxicity, indicate that modifications in the chemical structure can significantly affect their reduction potentials and cytotoxicity under aerobic and hypoxic conditions. This research sheds light on designing more effective antitumor agents with enhanced selectivity for hypoxic cells, potentially including derivatives of this compound (Palmer et al., 1996).
Structural and Thermochemical Studies
Investigations into the solvates and salts of nitrofurantoin, involving molecular complexes with various bases, provide insights into the structural, thermochemical, and desolvation characteristics of these compounds. Such studies are crucial for understanding the physicochemical properties and stability of pharmaceutical compounds, including those related to this compound, and for developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).
Synthetic Technology
The synthetic technology of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticide, and chemical fields, highlights the significance of efficient and environmentally friendly synthetic routes. This knowledge is applicable for synthesizing related compounds, including this compound, offering insights into industrial production and application in various sectors (Wang Ling-ya, 2015).
Propiedades
IUPAC Name |
N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERFMYPNMMJRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2828937.png)
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)

![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2828942.png)

![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)
![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)
![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)